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Introduction
CNX-774 is a potent, orally active, and irreversible inhibitor of Bruton's tyrosine kinase (BTK),

with a reported IC50 of less than 1 nM for its primary target.[1][2][3] However, recent research

has unveiled a significant off-target activity of CNX-774 as an inhibitor of the equilibrative

nucleoside transporter 1 (ENT1, also known as SLC29A1).[4][5] This inhibition of ENT1 is

independent of its BTK-inhibitory function and provides a powerful tool for studying nucleoside

transport and its role in cellular metabolism, particularly in the context of cancer.[1][5]

ENT1 is a bidirectional transporter responsible for the facilitated diffusion of purine and

pyrimidine nucleosides, such as uridine and adenosine, across the plasma membrane.[6] By

mediating the uptake of extracellular nucleosides, ENT1 plays a crucial role in the nucleoside

salvage pathway, which allows cells to recycle nucleosides for the synthesis of nucleotides.[4]

In many cancer cells, there is a heavy reliance on both the de novo and salvage pathways for

nucleotide synthesis to support rapid proliferation.[4][5]

The discovery of CNX-774's activity as an ENT1 inhibitor has opened up new avenues for

therapeutic strategies. Specifically, in pancreatic cancer models resistant to dihydroorotate

dehydrogenase (DHODH) inhibitors like brequinar (BQ), which block the de novo pyrimidine

synthesis pathway, CNX-774 has been shown to re-sensitize cells to these agents.[4][5] By

inhibiting ENT1, CNX-774 blocks the compensatory uptake of extracellular uridine, leading to

profound pyrimidine starvation and cell death when combined with a DHODH inhibitor.[4][5]
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These application notes provide detailed protocols for utilizing CNX-774 as a tool to study and

inhibit ENT1-mediated nucleoside transport. The provided methodologies are based on

established research and are intended to guide researchers in designing and executing

experiments to probe the function of nucleoside salvage pathways in various cellular contexts.

Data Presentation
The following table summarizes the known quantitative data for CNX-774 and other relevant

inhibitors.
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Compound Target IC50
Cell Line /
Assay
Conditions

Reference

CNX-774 BTK < 1 nM
In vitro kinase

assay
[1][2][3]

CNX-774 ENT1
Not explicitly

reported

Functional

inhibition of

uridine uptake

demonstrated in

pancreatic

cancer cell lines

(e.g., S2-013) at

concentrations of

2 µM.[4]

[4]

Dipyridamole ENT1 5.0 ± 0.9 nM

[3H]uridine

uptake in

hENT1-

expressing

PK15NTD cells

Dipyridamole ENT2 356 ± 13 nM

[3H]uridine

uptake in

hENT2-

expressing

PK15NTD cells

NBMPR ENT1 0.4 ± 0.1 nM

[3H]uridine

uptake in

hENT1-

expressing

PK15NTD cells

NBMPR ENT2 2.8 ± 0.3 µM

[3H]uridine

uptake in

hENT2-

expressing

PK15NTD cells
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Brequinar (BQ) DHODH Dose-dependent

Cell viability

assays in various

pancreatic

cancer cell lines

(e.g., S2-013,

CFPAC-1).[4]

[4]
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Click to download full resolution via product page

Caption: Dual inhibition of pyrimidine synthesis by Brequinar and CNX-774.

Experimental Workflow: Assessing Synergistic
Cytotoxicity
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Caption: Workflow for combination therapy viability assay.
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Experimental Protocols
Protocol 1: [³H]-Uridine Uptake Assay
This protocol is designed to measure the rate of ENT1-mediated uridine uptake and its

inhibition by CNX-774.

Materials:

Cancer cell line of interest (e.g., S2-013 pancreatic cancer cells)

Complete cell culture medium (e.g., DMEM with 10% FBS)

24-well cell culture plates

Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

[³H]-uridine (radiolabeled uridine)

CNX-774

Dipyridamole (as a positive control for ENT1 inhibition)

Cell lysis buffer (e.g., RIPA buffer)

Scintillation cocktail

Scintillation counter

Protein assay kit (e.g., BCA assay)

Procedure:

Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent

monolayer on the day of the experiment. Allow cells to adhere and grow overnight.

Pre-treatment with Inhibitor:

Aspirate the culture medium from the wells.
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Wash the cells once with warm HBSS.

Add HBSS containing the desired concentration of CNX-774 (e.g., 2 µM), dipyridamole

(e.g., 10 µM), or vehicle control (e.g., DMSO).

Incubate for 30 minutes at 37°C.

Uridine Uptake:

Prepare a solution of [³H]-uridine in HBSS (final concentration typically 1-10 µM, with

appropriate radioactivity).

Aspirate the pre-treatment solution.

Add the [³H]-uridine solution to each well and incubate for a defined period (e.g., 10-30

minutes) at 37°C. The incubation time should be within the linear range of uptake for the

specific cell line.

Stopping the Uptake:

To stop the uptake, rapidly aspirate the [³H]-uridine solution.

Wash the cells three times with ice-cold HBSS to remove extracellular radiolabel.

Cell Lysis and Scintillation Counting:

Lyse the cells in each well with an appropriate volume of cell lysis buffer.

Transfer the lysate to a scintillation vial.

Add scintillation cocktail to each vial.

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Protein Quantification:

Use a portion of the cell lysate to determine the total protein concentration for each well

using a standard protein assay.
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Data Analysis:

Normalize the CPM for each well to its protein concentration (CPM/mg protein).

Calculate the percentage of uridine uptake inhibition for CNX-774 and dipyridamole

treated cells relative to the vehicle-treated control cells.

Protocol 2: Combination Therapy Viability Assay
This protocol is to assess the synergistic effect of CNX-774 and a DHODH inhibitor (Brequinar)

on cancer cell viability.

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well cell culture plates (clear or white, depending on the assay)

CNX-774

Brequinar (BQ)

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Luminometer or plate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at an optimized density for each cell line to

ensure logarithmic growth throughout the experiment. Allow cells to attach overnight.

Drug Treatment:

Prepare serial dilutions of CNX-774 and Brequinar in culture medium.

Treat the cells with a matrix of concentrations of both drugs. Include wells with single-

agent treatments and a vehicle control. A typical concentration range for CNX-774 is 0.1-
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10 µM and for Brequinar is 0.1-10 µM, but this should be optimized for the specific cell

line.

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

Viability Assessment:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Data Analysis:

Normalize the luminescence values of treated wells to the average of the vehicle-treated

control wells to determine the percentage of cell viability.

To determine if the drug interaction is synergistic, additive, or antagonistic, calculate the

Combination Index (CI) using software such as CompuSyn. A CI value less than 1

indicates synergy.

Protocol 3: Metabolomic Analysis of Pyrimidine
Nucleotides by LC-MS/MS
This protocol provides a general framework for the analysis of intracellular pyrimidine

nucleotide depletion following treatment with CNX-774 and Brequinar.

Materials:

Cancer cell line of interest

6-well cell culture plates
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CNX-774

Brequinar (BQ)

Ice-cold 80% methanol

Cell scrapers

Centrifuge

Lyophilizer or vacuum concentrator

LC-MS/MS system (e.g., coupled to a triple quadrupole or high-resolution mass

spectrometer)

Appropriate chromatography column (e.g., C18 reverse-phase)

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Standards for pyrimidine nucleotides (UMP, UDP, UTP, etc.)

Procedure:

Cell Culture and Treatment:

Seed cells in 6-well plates and grow to ~80% confluency.

Treat cells with vehicle, Brequinar (e.g., 5 µM), CNX-774 (e.g., 2 µM), or the combination

for a specified time (e.g., 8 hours).[4]

Metabolite Extraction:

Aspirate the medium and quickly wash the cells with ice-cold saline.

Add a sufficient volume of ice-cold 80% methanol to each well to quench metabolism.

Scrape the cells on ice and transfer the cell suspension to a microcentrifuge tube.

Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
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Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

Transfer the supernatant (containing the polar metabolites) to a new tube.

Sample Preparation for LC-MS/MS:

Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

Reconstitute the dried metabolites in a suitable volume of the initial mobile phase for LC-

MS analysis.

LC-MS/MS Analysis:

Inject the reconstituted samples into the LC-MS/MS system.

Separate the metabolites using a suitable gradient on a reverse-phase column.

Detect and quantify the pyrimidine nucleotides using multiple reaction monitoring (MRM)

on a triple quadrupole mass spectrometer or by accurate mass on a high-resolution

instrument. Use pre-determined transitions and retention times from authentic standards.

Data Analysis:

Integrate the peak areas for each pyrimidine nucleotide.

Normalize the peak areas to an internal standard and/or total protein content of a parallel

sample.

Perform statistical analysis (e.g., t-test, ANOVA) to compare the relative abundance of

pyrimidine metabolites between the different treatment groups.

Conclusion
CNX-774's dual inhibitory action on BTK and ENT1 makes it a valuable pharmacological tool.

For researchers studying nucleoside transport, CNX-774 provides a means to acutely inhibit

the nucleoside salvage pathway, thereby allowing for the investigation of its role in cellular

metabolism and its interplay with de novo nucleotide synthesis. The protocols outlined above
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provide a starting point for utilizing CNX-774 in such studies, particularly in the context of

cancer research and the development of novel combination therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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